molecular formula C20H26N6O B6435854 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine CAS No. 2549006-90-6

2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine

Cat. No.: B6435854
CAS No.: 2549006-90-6
M. Wt: 366.5 g/mol
InChI Key: QEAQHHKWKXVUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine is a complex chemical compound with potential applications in various scientific research fields. With its intricate molecular structure, it presents unique chemical properties that make it valuable for synthetic chemistry, biological research, and potentially medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic synthesis. One commonly used approach involves the following steps:

  • Formation of 2,3-dimethylimidazo[1,2-b]pyridazin-6-yl intermediate: : This intermediate can be synthesized via condensation reactions involving appropriate starting materials like 2,3-dimethyl-1H-pyridazine-4-carboxylic acid.

  • Attachment of the piperidine moiety: : This step involves a nucleophilic substitution reaction where the intermediate reacts with a piperidine derivative under controlled conditions.

  • Formation of the final compound: : The final step includes a coupling reaction between the intermediate and 4,6-dimethylpyrimidine under specific conditions, such as the presence of a base and appropriate solvents.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to ensure high yield and purity is crucial. This may involve using automated flow reactors to precisely control temperature, pressure, and reaction times. Additionally, employing catalysts or alternative reagents to enhance reaction efficiency may be necessary.

Chemical Reactions Analysis

2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions:

Types of Reactions:
  • Oxidation: : This compound may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized products.

  • Reduction: : Reduction reactions may alter the imidazo[1,2-b]pyridazin-6-yl or pyrimidine rings, potentially modifying the compound's activity.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could introduce new functional groups onto the piperidine or pyrimidine moieties.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens, alkylating agents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield N-oxide derivatives, while substitution could introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Biology: Biologically, this compound can be used in studying cellular pathways and interactions due to its specific binding properties and potential bioactivity.

Medicine: In medicinal research, exploring this compound's potential therapeutic effects is of interest. Its unique structure may enable it to interact with specific molecular targets, leading to new drug discoveries.

Industry: Industrially, 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine might be used in the development of specialty chemicals or advanced materials due to its specific chemical properties.

Mechanism of Action

The precise mechanism by which this compound exerts its effects involves several molecular interactions:

  • Molecular Targets: : Potential targets could include enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound may influence various signaling pathways, modulating cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds:

  • 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-3-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine

  • 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)ethyl]piperidin-1-yl}-4,6-dimethylpyrimidine

Uniqueness: The uniqueness of 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine lies in its specific molecular arrangement, which can confer distinct chemical and biological properties not shared by similar compounds. This uniqueness makes it a valuable subject for further research and application across various scientific fields.

There you have it! A full breakdown of this intriguing compound. What's your focus area—chemistry, biology, medicine, or something else entirely?

Properties

IUPAC Name

6-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-13-11-14(2)22-20(21-13)25-9-7-17(8-10-25)12-27-19-6-5-18-23-15(3)16(4)26(18)24-19/h5-6,11,17H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAQHHKWKXVUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN4C(=C(N=C4C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.